molecular formula C21H39ClO3 B13723344 (3-Chloro-2-hydroxypropyl) octadec-9-enoate

(3-Chloro-2-hydroxypropyl) octadec-9-enoate

Cat. No.: B13723344
M. Wt: 375.0 g/mol
InChI Key: GQUYTVRTHVOZHT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-hydroxypropyl) octadec-9-enoate can be achieved through the esterification of octadec-9-enoic acid with 3-chloro-2-hydroxypropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of immobilized catalysts and advanced separation techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-hydroxypropyl) octadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydroxy group using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of (3-Oxo-2-hydroxypropyl) octadec-9-enoate.

    Reduction: Formation of (3-Hydroxy-2-hydroxypropyl) octadec-9-enoate.

    Substitution: Formation of (3-Amino-2-hydroxypropyl) octadec-9-enoate or (3-Thio-2-hydroxypropyl) octadec-9-enoate.

Scientific Research Applications

(3-Chloro-2-hydroxypropyl) octadec-9-enoate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in cell membrane interactions and signaling pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of (3-Chloro-2-hydroxypropyl) octadec-9-enoate involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups on the propyl chain can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity. The unsaturated octadec-9-enoate moiety can interact with lipid membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-2-hydroxypropyl) octadecanoate: Similar structure but lacks the unsaturation in the fatty acid chain.

    (3-Hydroxypropyl) octadec-9-enoate: Similar structure but lacks the chloro group.

    (3-Chloro-2-hydroxypropyl) dodecanoate: Similar structure but with a shorter fatty acid chain.

Uniqueness

(3-Chloro-2-hydroxypropyl) octadec-9-enoate is unique due to the presence of both chloro and hydroxy groups on the propyl chain, along with an unsaturated fatty acid moiety. This combination of functional groups and structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-chloro-2-hydroxypropyl) octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,23H,2-8,11-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUYTVRTHVOZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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